molecular formula C18H19NO3 B5725142 N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5725142
M. Wt: 297.3 g/mol
InChI Key: RBPYUHOMDIMZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the class of benzodioxine derivatives and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in the regulation of cellular oxidative stress.
Biochemical and Physiological Effects:
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to decrease the levels of reactive oxygen species, which are known to cause cellular damage. In addition, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be relatively non-toxic, making it a safe compound to use in cell culture and animal experiments. However, one limitation of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in various fields of scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications. Future research could focus on the development of more potent analogs of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide with improved solubility and bioavailability. In addition, studies could be conducted to investigate the potential use of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with mesityl chloride in the presence of a base. The resulting product is then treated with an amine to obtain the final compound. The synthesis of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively simple and can be carried out in a laboratory setting with moderate expertise.

Scientific Research Applications

N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-oxidant, and neuroprotective properties. N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been used as a tool compound to study the structure-activity relationship of other benzodioxine derivatives.

properties

IUPAC Name

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPYUHOMDIMZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.